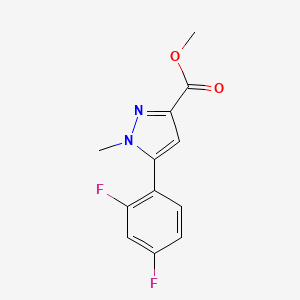
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound known for its significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a carboxylate ester. Its unique structure imparts specific chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. The use of inexpensive starting materials and efficient reaction conditions, such as the use of catalysts and optimized temperatures, is crucial. The process may also involve continuous flow techniques to improve scalability and reproducibility .
化学反应分析
Types of Reactions
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various pyrazoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
科学研究应用
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer drugs.
Industry: The compound’s derivatives are used in the production of agrochemicals, dyes, and other industrial products
作用机制
The mechanism of action of Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The difluorophenyl group enhances its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate: A similar compound with a pyrrole ring instead of a pyrazole ring.
(5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione: Another compound with a difluorophenyl group but different core structure
Uniqueness
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C12H10F2N2O2 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC 名称 |
methyl 5-(2,4-difluorophenyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-16-11(6-10(15-16)12(17)18-2)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3 |
InChI 键 |
YWLUGHBXEDHZEM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C(=O)OC)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















